N-[(benzyloxy)carbonyl]leucylalanine

Metalloprotease Inhibition Serralysin Antivirulence Target

Cbz-Leu-Ala-OH (CAS 2817-13-2) is the definitive P4–P3 building block for adenovirus proteinase inhibitor synthesis and the direct precursor to the validated serralysin inhibitor Cbz-Leu-Ala-NHOH (Ki 0.04 mM; PDB 1AF0). The Cbz group provides orthogonal protection—removable by hydrogenolysis (H₂/Pd) while stable to TFA and piperidine—enabling multi-step convergent synthesis incompatible with Boc or Fmoc strategies. Sequence integrity is critical: the positional isomer Cbz-Ala-Leu-OH shows fundamentally different enzyme specificity. Procure this sequence-verified, stereochemically pure dipeptide to ensure synthetic compatibility and biological activity in protease research.

Molecular Formula C17H24N2O5
Molecular Weight 336.4 g/mol
Cat. No. B7776053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(benzyloxy)carbonyl]leucylalanine
Molecular FormulaC17H24N2O5
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C17H24N2O5/c1-11(2)9-14(15(20)18-12(3)16(21)22)19-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)
InChIKeyCWMXJBNCYBDNTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(Benzyloxy)carbonyl]leucylalanine (Cbz-Leu-Ala-OH): Procurement-Relevant Identity, Class, and Physicochemical Profile


N-[(Benzyloxy)carbonyl]leucylalanine (synonyms: Z-Leu-Ala-OH, Cbz-L-leucyl-L-alanine, CAS 2817-13-2) is a synthetic N-terminal benzyloxycarbonyl (Cbz)-protected dipeptide composed of L-leucine and L-alanine, with molecular formula C₁₇H₂₄N₂O₅ and molecular weight 336.4 g/mol [1]. The Cbz group provides orthogonal amine protection removable by catalytic hydrogenolysis (H₂/Pd), while the free C-terminal carboxylic acid enables further peptide chain elongation via standard coupling chemistry . The compound is a white to off-white solid at room temperature with a melting point of 150–155 °C and a computed XLogP3 of 2.5, indicating moderate lipophilicity compatible with both organic solvent handling and aqueous assay conditions [1][2]. It is soluble in DMSO and methanol but exhibits limited water solubility compared to the unprotected Leu-Ala dipeptide .

Why Generic Substitution Fails for N-[(Benzyloxy)carbonyl]leucylalanine: Sequence-Specific Recognition, Orthogonal Protection, and Positional Isomer Selectivity


N-[(Benzyloxy)carbonyl]leucylalanine cannot be casually substituted by other Cbz-protected dipeptides because its specific Leu-Ala dipeptide sequence is a determinant of recognition in multiple protease systems. The reverse-sequence positional isomer Cbz-Ala-Leu-OH (CAS 24959-68-0) shows fundamentally different enzyme specificity: it is preferentially hydrolyzed by carboxypeptidases, with N-Cbz-Ala-Leu yielding the highest hydrolysis rate among N-Cbz-Ala-X substrates tested against Candida albicans intracellular carboxypeptidase [1]. In contrast, the Cbz-Leu-Ala scaffold serves as the core recognition element for endoproteases including the adenovirus type 2 proteinase (native P4–P1 cleavage motif Leu-Ala-Gly-Gly) and as the backbone for the competitive serralysin inhibitor Cbz-Leu-Ala-NHOH [2][3]. Furthermore, the Cbz protecting group provides orthogonality distinct from Boc and Fmoc: Cbz is removed by hydrogenolysis (H₂/Pd) while remaining stable under the acidic conditions (TFA) that cleave Boc, and under the basic conditions (piperidine) that remove Fmoc—a critical consideration when designing multi-step synthetic routes where protecting group compatibility determines overall yield and purity . Selecting a generic Cbz-dipeptide without verifying sequence identity, stereochemistry, and protection strategy therefore risks complete loss of biological activity in the intended assay or synthetic incompatibility in the planned reaction scheme.

Quantitative Differentiation Evidence for N-[(Benzyloxy)carbonyl]leucylalanine: Head-to-Head and Cross-Study Comparator Data


Serralysin Competitive Inhibition: Cbz-Leu-Ala-NHOH Ki = 0.04 mM vs. Substrate kcat/Km ~10³ M⁻¹s⁻¹

The hydroxamic acid derivative Cbz-Leu-Ala-NHOH, built directly on the Cbz-Leu-Ala scaffold, competitively inhibits the bacterial metalloprotease serralysin from Serratia marcescens with an inhibition constant Ki of 0.04 mM (40 µM) [1]. For context, the catalytic efficiency (kcat/Km) of serralysin toward its peptide substrates is approximately 10³ M⁻¹s⁻¹ across pH 4 to >10 [1]. No comparable hydroxamic acid inhibitor derived from the isomeric Cbz-Ala-Leu scaffold has been characterized crystallographically against serralysin. The crystal structure of the serralysin–Cbz-Leu-Ala-NHOH complex has been solved at 1.80 Å resolution (PDB ID: 1AF0), confirming that the Leu-Ala backbone binds in an extended conformation within the active site, with the hydroxamic acid moiety coordinating the catalytic Zn²⁺ ion [2]. This provides a structurally validated, quantitative inhibition benchmark that the positional isomer Cbz-Ala-Leu cannot replicate because the reversed amino acid sequence would misalign the hydroxamic acid warhead relative to the zinc ion.

Metalloprotease Inhibition Serralysin Antivirulence Target

Adenovirus Proteinase Substrate Recognition: Cbz-Leu-Ala as the Validated P4–P1 Recognition Scaffold

The type 2 adenovirus proteinase (adenain) recognizes the tetrapeptide sequence Leu-Ala-Gly-Gly as its native P4–P1 substrate recognition motif [1]. Three Cbz-protected tetrapeptides—Cbz-(2S)-Leu-(2S)-Ala-Gly-Gly-OPri, Cbz-(2S)-Leu-(2S)-Ala-(2S)-Ala-Gly-OPri, and Cbz-(2S)-Leu-(2S)-Ala-(2R)-Ala-Gly-OPri—were synthesized and tested as substrates and inhibitors, with the Cbz protecting group retained at the P4 position to maintain enzyme recognition [2]. In contrast, tetrapeptides with the inverted Ala-Leu sequence at P4–P3 are not recognized by this enzyme, and Cbz-Ala-Leu-containing peptides are instead substrates for carboxypeptidases [3]. The adenovirus proteinase cleaves specifically at Gly-Ala bonds in viral precursor proteins, and this specificity is dictated by the P4 leucine and P3 alanine residues [4]. No published data demonstrate adenovirus proteinase substrate activity for peptides bearing Cbz-Ala-Leu or other Cbz-dipeptide permutations at the P4–P3 positions, confirming that the Leu-Ala sequence—not a generic Cbz-dipeptide—is the operative recognition element.

Antiviral Drug Discovery Adenovirus Proteinase Substrate-Based Inhibitor Design

Positional Isomer Selectivity: Cbz-Leu-Ala-OH vs. Cbz-Ala-Leu-OH in Protease Recognition

The positional isomer Cbz-Ala-Leu-OH (CAS 24959-68-0) is the preferred substrate for multiple carboxypeptidases. In a systematic study of Candida albicans intracellular carboxypeptidase, N-Cbz-Ala-Leu produced the highest rate of hydrolysis among all N-Cbz-Ala-X substrates tested, with substrates such as Gly-Leu, Gly-Phe, Ile-Phe, and Pro-Phe yielding ≤7% of the Cbz-Ala-Leu hydrolysis rate [1]. Similarly, triticale carboxypeptidase III preferentially hydrolyzes N-Cbz-Ala-Phe, N-Cbz-Ala-Leu, and N-Cbz-Ala-Met, with preference for large aliphatic side chains in the P1′ position [2]. By contrast, Cbz-Leu-Ala-OH (CAS 2817-13-2) places leucine at the P1 position and alanine at P1′, a sequence configuration that is not recognized by these carboxypeptidases but is instead incorporated into endoprotease substrates (adenovirus proteinase) and metalloprotease inhibitors (serralysin) [3][4]. Physicochemical differentiation is also measurable: the two isomers share identical molecular formula (C₁₇H₂₄N₂O₅) and molecular weight (336.38 g/mol) but differ in melting point (Cbz-Leu-Ala-OH: 150–155 °C; Cbz-Ala-Leu-OH: 155–157 °C) [5][6], necessitating careful identity verification by HPLC or NMR to prevent procurement errors.

Protease Substrate Specificity Carboxypeptidase Positional Isomer Differentiation

Solubility Profile Differentiation: Cbz-Leu-Ala-OH vs. Unprotected Leu-Ala Dipeptide

The Cbz protecting group fundamentally alters the solubility profile of the Leu-Ala dipeptide. The unprotected L-leucyl-L-alanine (CAS 7298-84-2) exhibits water solubility of 40 mg/mL (approximately 197.8 mM) and is insoluble in DMSO . In contrast, Cbz-Leu-Ala-OH is soluble in DMSO and methanol but exhibits limited water solubility due to the hydrophobic benzyloxycarbonyl moiety, which increases the computed logP to 2.5 compared with the more polar unprotected dipeptide [1]. This solubility inversion is critical for experimental design: Cbz-Leu-Ala-OH is compatible with organic-solvent-based coupling reactions (peptide synthesis in DMF, DCM, or DCE) and with DMSO-dissolved compound libraries for biochemical screening, whereas unprotected Leu-Ala is suitable only for aqueous buffers . The melting point of Cbz-Leu-Ala-OH (150–155 °C) is substantially higher than that of unprotected Leu-Ala, reflecting the increased crystallinity imparted by the Cbz group and providing a convenient quality-control parameter [2].

Solubility Formulation Assay Compatibility

Orthogonal N-Terminal Protection Strategy: Cbz Hydrogenolysis vs. Boc Acidolysis

The Cbz group on N-[(benzyloxy)carbonyl]leucylalanine enables an orthogonal deprotection strategy that cannot be replicated with Boc- or Fmoc-protected Leu-Ala dipeptides. Cbz is selectively removed by catalytic hydrogenolysis (H₂ gas, Pd-C catalyst, room temperature and atmospheric pressure), conditions under which Boc groups remain completely intact . Conversely, Boc groups are cleaved by mild acidolysis (TFA in DCM, 1:1 v/v, room temperature), conditions under which Cbz remains stable . This mutual orthogonality is formally codified: when both Cbz and Boc are present in the same molecule, either can be removed without affecting the other . In contrast, Boc-Leu-Ala-OH requires acidic conditions for deprotection, which can promote side reactions including aspartimide formation, trifluoroacetylation of liberated amines, and acid-catalyzed epimerization [1]. Fmoc-Leu-Ala-OH requires basic conditions (piperidine in DMF) that can induce diketopiperazine formation and β-elimination [2]. Cbz-Leu-Ala-OH thus occupies a unique position in the protecting group hierarchy: it is the only commercially common N-protected Leu-Ala dipeptide removable under neutral, reductive conditions compatible with acid- and base-sensitive downstream functionalities.

Peptide Synthesis Protecting Group Orthogonality Solid-Phase Synthesis

Validated Application Scenarios for N-[(Benzyloxy)carbonyl]leucylalanine Based on Quantitative Differentiation Evidence


Synthesis of Serralysin-Targeted Hydroxamic Acid Inhibitors for Antivirulence Drug Discovery

The Cbz-Leu-Ala-OH dipeptide serves as the direct synthetic precursor for Cbz-Leu-Ala-NHOH, a competitive serralysin inhibitor with a published Ki of 0.04 mM and a validated 1.80 Å co-crystal structure (PDB 1AF0) [1][2]. Researchers developing metalloprotease inhibitors against Serratia marcescens, Pseudomonas aeruginosa, or related bacterial pathogens should procure Cbz-Leu-Ala-OH as the core scaffold for constructing hydroxamic acid, reverse hydroxamate, or phosphonamidate warhead analogs. The crystallographic data confirm that the Leu-Ala backbone binds in an extended conformation within the active site, providing a structurally validated starting point for structure-activity relationship (SAR) campaigns [2]. Substitution with the positional isomer Cbz-Ala-Leu-OH would misalign the warhead relative to the catalytic zinc ion due to the reversed amino acid sequence, abolishing inhibitory activity [3].

Construction of Adenovirus Proteinase Substrate-Based Inhibitors and Activity Probes

Cbz-Leu-Ala-OH is the essential P4–P3 building block for synthesizing tetrapeptide substrates and inhibitors of the adenovirus type 2 proteinase, a validated antiviral drug target [1]. The native cleavage recognition sequence Leu-Ala-Gly-Gly places Leu at P4 and Ala at P3; Cbz-protected tetrapeptides containing this sequence have been synthesized and tested as both substrates and inhibitors [2]. For laboratories developing fluorogenic substrates, activity-based probes, or transition-state analog inhibitors targeting adenovirus proteinase, Cbz-Leu-Ala-OH is the required starting material. Generic substitution with Cbz-Ala-Leu-OH or Cbz-Leu-Gly-OH would produce peptides not recognized by the enzyme, resulting in false-negative screening results [3].

Multi-Step Solution-Phase Peptide Synthesis Requiring Orthogonal Cbz/Boc or Cbz/Fmoc Protection

In convergent peptide synthesis strategies where differential N-terminal deprotection is required, Cbz-Leu-Ala-OH enables orthogonal protection schemes that cannot be achieved with Boc-Leu-Ala-OH or Fmoc-Leu-Ala-OH alone [1]. The Cbz group is selectively removed by catalytic hydrogenolysis (H₂/Pd-C) without affecting coexisting Boc groups, while Boc can be removed by TFA without affecting Cbz [2]. This mutual orthogonality allows sequential deprotection and coupling steps in the synthesis of complex peptides bearing acid- or base-sensitive functionalities. Procurement of Cbz-Leu-Ala-OH rather than its Boc or Fmoc counterparts is mandated when the synthetic route calls for a protecting group removable under neutral, reductive conditions compatible with acid-labile side-chain protecting groups, glycosidic bonds, or oxidation-prone residues [3].

Carboxypeptidase vs. Endoprotease Substrate Selectivity Studies Using Positional Isomer Pairs

The paired availability of Cbz-Leu-Ala-OH (CAS 2817-13-2, melting point 150–155 °C) and its positional isomer Cbz-Ala-Leu-OH (CAS 24959-68-0, melting point 155–157 °C) enables systematic studies of protease S1/S1′ subsite specificity [1][2]. Cbz-Ala-Leu-OH is the preferred substrate for carboxypeptidases from Candida albicans and triticale, while Cbz-Leu-Ala-OH is the scaffold for endoprotease substrates (adenovirus proteinase) and inhibitors (serralysin) [3][4]. Laboratories characterizing novel proteases or profiling protease specificity should procure both isomers and use differential hydrolysis rates—Cbz-Ala-Leu cleaved by carboxypeptidases, Cbz-Leu-Ala not cleaved—as a diagnostic tool for classifying protease type. The measurable melting point difference (~2–7 °C) provides an additional orthogonal identity check when handling both isomers simultaneously [1][2].

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